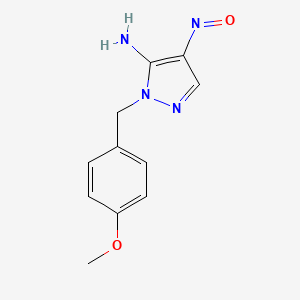
1-(4-methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methoxybenzyl group and a nitroso group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the pyrazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-methoxybenzyl)-4-nitro-1H-pyrazol-5-amine.
Reduction: Formation of 1-(4-methoxybenzyl)-4-amino-1H-pyrazol-5-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of nitroso compounds with biological systems, including their potential as nitric oxide donors.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can act as a reactive species, participating in redox reactions or forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to modulation of biological pathways, including those involved in signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazol-5-amine: Similar structure but with a nitro group instead of a nitroso group.
1-(4-Methoxybenzyl)-4-amino-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitroso group.
1-(4-Methoxybenzyl)-1H-pyrazol-5-amine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness
1-(4-Methoxybenzyl)-4-nitroso-1H-pyrazol-5-amine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H12N4O2 |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methyl]-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-17-9-4-2-8(3-5-9)7-15-11(12)10(14-16)6-13-15/h2-6H,7,12H2,1H3 |
Clave InChI |
QREJVIRKEXAWAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=C(C=N2)N=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)


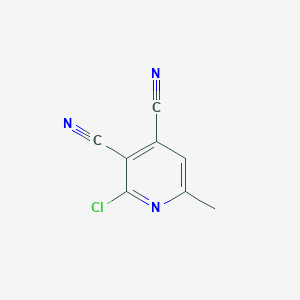


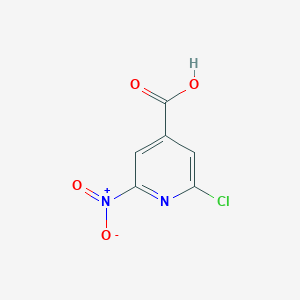
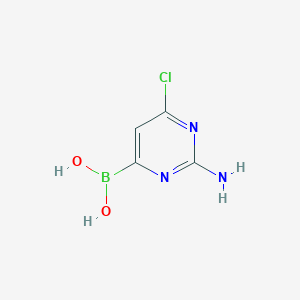
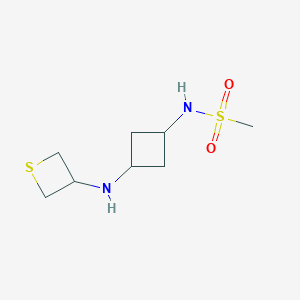

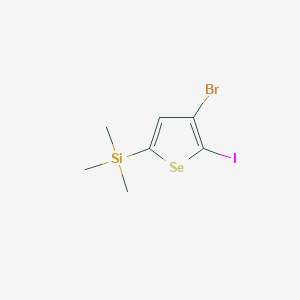
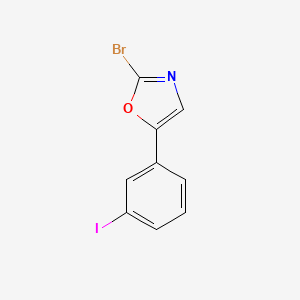

![6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12956439.png)
